molecular formula C16H17FN4S B287263 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue B287263
Poids moléculaire: 316.4 g/mol
Clé InChI: ZYZCHTKMCNOMKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising properties in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mécanisme D'action

The mechanism of action of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of various enzymes and proteins involved in disease progression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. Additionally, this compound has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential therapeutic applications in the treatment of various diseases. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the synthesis of this compound is complex and requires multiple steps, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Orientations Futures

There are several future directions that can be pursued in the study of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and proteins that it targets. This can help in the development of more targeted therapies for various diseases. Another potential direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies can be conducted to optimize the synthesis method of this compound and improve its yield.

Méthodes De Synthèse

The synthesis of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of cyclohexanone, 4-fluorobenzaldehyde, and thiosemicarbazide in the presence of acetic acid. The reaction occurs in two steps, with the formation of 4-(4-fluorobenzylidene) thiosemicarbazide in the first step, followed by cyclization to form the final product.

Applications De Recherche Scientifique

The potential therapeutic applications of 6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in scientific research. This compound has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of Parkinson's disease.

Propriétés

Nom du produit

6-Cyclohexyl-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Formule moléculaire

C16H17FN4S

Poids moléculaire

316.4 g/mol

Nom IUPAC

6-cyclohexyl-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H17FN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2

Clé InChI

ZYZCHTKMCNOMKQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

SMILES canonique

C1CCC(CC1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.